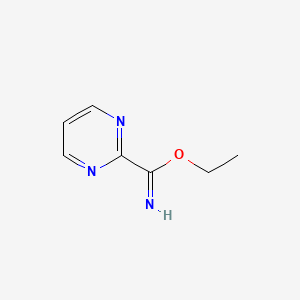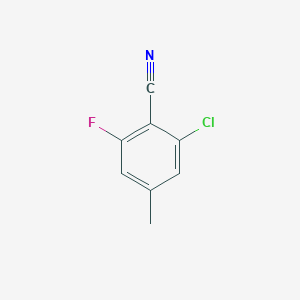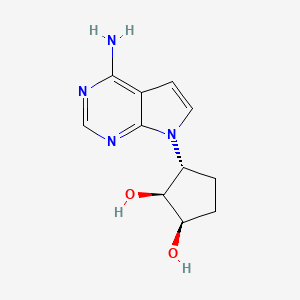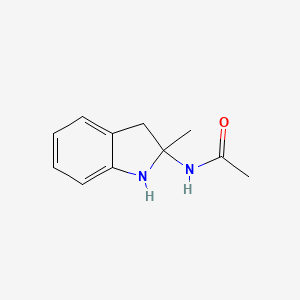
N-(2-Methyl-2,3-dihydro-1H-indol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylindolin-2-yl)acetamide is a compound belonging to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylindolin-2-yl)acetamide typically involves the reaction of 2-methylindole with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of N-(2-Methylindolin-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylindolin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
N-(2-Methylindolin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of N-(2-Methylindolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Tryptophan: An essential amino acid containing an indole ring
Uniqueness
N-(2-Methylindolin-2-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological activities. Its methyl group at the 2-position and acetamide functionality contribute to its unique pharmacological profile .
Propriétés
Numéro CAS |
861360-27-2 |
|---|---|
Formule moléculaire |
C11H14N2O |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
N-(2-methyl-1,3-dihydroindol-2-yl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)12-11(2)7-9-5-3-4-6-10(9)13-11/h3-6,13H,7H2,1-2H3,(H,12,14) |
Clé InChI |
SSKVLRDXSYLWOJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(CC2=CC=CC=C2N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-(2-chlorophenyl)-5-(5-methylsulfonylpyridin-2-yl)-1,2,4-triazol-3-yl]prop-2-enoic acid](/img/structure/B13104044.png)


![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
![[1,2,5]Thiadiazolo[3,4-b]pyridine](/img/structure/B13104068.png)
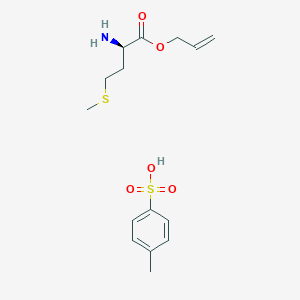
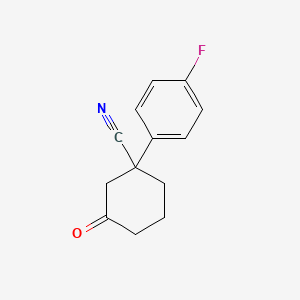
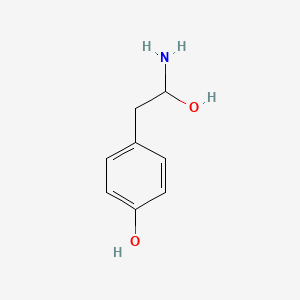
![N-[(2S,3S)-1,3-dihydroxyoctadecan-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13104093.png)
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)
